molecular formula C12H12N2O5 B2756075 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1511949-97-5

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid

Cat. No. B2756075
CAS RN: 1511949-97-5
M. Wt: 264.237
InChI Key: TWZSVHMTJQFCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid, also known as BDP-1, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. BDP-1 is a small molecule that contains an imidazolidinone ring and a benzo[d][1,3]dioxole ring, which are connected by a carboxylic acid linker.

Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the synthesis of complex derivatives incorporating the imidazolidinone nucleus, which includes structures related to "2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid". For instance, the novel synthesis of imidazolyl-, benzoxazinyl-, and quinazolinyl-2,4-dioxothiazolidine derivatives has been explored, showcasing the compound's versatility in creating biologically active molecules. These compounds have shown moderate antibacterial and antifungal activities against various pathogens, indicating potential for pharmaceutical applications (Youssef et al., 2015).

Antimicrobial and Anticancer Properties

Further studies have expanded on the antimicrobial and anticancer potentials of related compounds. For example, synthesis and evaluation of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl)acetic acid derivatives have been conducted, revealing promising anti-inflammatory activities alongside minimal ulcerogenic toxicity. These findings suggest the compound's utility in developing anti-inflammatory agents with potential for reduced side effects (Nikalje et al., 2015).

Molecular Docking Studies

The application of molecular docking studies to understand the binding affinity of synthesized compounds towards human serum albumin (HSA) has also been a focus. This approach aids in predicting the pharmacokinetic properties of potential pharmaceuticals, illustrating the compound's relevance in drug design and discovery processes.

Supramolecular Chemistry

In the realm of supramolecular chemistry, the study of compounds like hydantoin-5-acetic acid, which shares structural similarities, has provided insights into their conformational preferences. This research is crucial for the development of supramolecular complexes, which have various applications in material science and drug delivery systems (Gerhardt et al., 2012).

Green Chemistry Applications

The use of 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst for synthesizing novel compounds underscores the importance of green chemistry principles in research. This approach highlights the compound's role in facilitating environmentally friendly chemical reactions, further expanding its scientific applications (Massoumi Shahi et al., 2018).

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-11(16)6-13-3-4-14(12(13)17)8-1-2-9-10(5-8)19-7-18-9/h1-2,5H,3-4,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSVHMTJQFCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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